N,N'-Ethylenebisoleamide chemical properties and structure
N,N'-Ethylenebisoleamide chemical properties and structure
An In-Depth Technical Guide to N,N'-Ethylenebisoleamide: Properties, Structure, and Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and formulation professionals on N,N'-Ethylenebisoleamide. It delves into the core chemical properties, molecular structure, synthesis, and multifaceted applications of this versatile synthetic wax, providing the foundational knowledge necessary for its effective utilization in advanced material science, polymer processing, and beyond.
Introduction to N,N'-Ethylenebisoleamide (EBO)
N,N'-Ethylenebisoleamide, often abbreviated as EBO, is a high-performance, non-ionic surfactant classified as a synthetic bis-amide wax.[1][2] Identified by its CAS Number 110-31-6 , this compound is synthesized from oleic acid and ethylenediamine.[1][3][4][5] Its unique molecular structure, featuring two long, unsaturated fatty acid chains linked by an ethylene diamide bridge, imparts a combination of properties that make it an invaluable additive in a wide array of industrial applications.
Primarily, EBO functions as an internal and external lubricant, a mold release agent, a slip agent, and a dispersing agent in various polymer systems.[1][2][6][7][8] Its efficacy stems from its ability to migrate to surfaces, reducing friction and adhesion, while its amphiphilic nature allows it to interface between organic polymers and inorganic fillers. This guide will explore these functions, grounded in the fundamental chemical and physical properties of the molecule.
Chemical Structure and Identification
The precise arrangement of atoms in the EBO molecule is the cornerstone of its functionality. It consists of two oleic acid molecules amide-bonded to an ethylenediamine core. The presence of the unsaturated C=C double bond in each oleyl chain is a key feature, differentiating it from its saturated counterpart, N,N'-Ethylenebis(stearamide) (EBS).
IUPAC Name: (9Z,9'Z)-N,N'-ethane-1,2-diylbisoctadec-9-enamide[1]
Synonyms: Ethylene bis(oleamide), Ethylene dioleamide, EBO, (Z)-N,N'-(ethane-1,2-diyl)dioleamide[3][9][10]
Molecular Formula: C₃₈H₇₂N₂O₂[1][3][9]
Molecular Weight: 589.0 g/mol [3][9]
Caption: Chemical structure of N,N'-Ethylenebisoleamide.
Physicochemical Properties
The physical and chemical characteristics of EBO dictate its behavior in various formulations and processes. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | Colorless or yellowish solid; waxy beads or powder | [1][11] |
| CAS Number | 110-31-6 | [1][3][4] |
| Molecular Formula | C₃₈H₇₂N₂O₂ | [1][3][9] |
| Molecular Weight | 589.0 g/mol | [3][9] |
| Melting Point | 115-118 °C | [1][4][10] |
| Boiling Point | ~728.5 °C at 760 mmHg | [1][4] |
| Density | ~0.899 g/cm³ | [1][4] |
| Flash Point | ~108.8 °C (Closed Cup) to 296 °C | [1] |
| Vapor Pressure | 4.47E-21 mmHg at 25 °C (Predicted) | [1] |
| Solubility | Insoluble in water; Soluble in hot organic solvents like alcohols, ethers, and chlorinated hydrocarbons. | [1] |
| Chemical Stability | Stable in acidic, alkaline, and aqueous media under normal conditions. |
The high melting point is characteristic of its waxy nature, providing thermal stability during polymer processing. Its insolubility in water and solubility in hot organic solvents are critical for its function as both an external lubricant and an internal processing aid.
Synthesis and Manufacturing Overview
The industrial synthesis of N,N'-Ethylenebisoleamide is primarily achieved through the amidation reaction between two equivalents of oleic acid (or its ester derivatives) and one equivalent of ethylenediamine.
A generalized reaction scheme is as follows: 2 (Oleic Acid) + 1 (Ethylenediamine) → N,N'-Ethylenebisoleamide + 2 H₂O
One patented production process highlights the use of sulfated rapeseed oil as a sustainable starting material.[5] This process involves esterification with methanol to produce methyl oleate, which is then distilled and reacted with ethylenediamine in the presence of a catalyst like potassium hydroxide to yield the final EBO product.[5] This method is noted for its high yield, lower cost, and reduced environmental impact.[5]
Caption: Generalized workflow for the synthesis of EBO.
Spectroscopic Analysis and Quality Control
For drug development and high-purity applications, rigorous analytical characterization is essential. EBO is available as a pharmaceutical reference standard, which necessitates precise quality control using methods like HPLC, LC-MS, and GC.[3] While specific, universally published spectra are proprietary, the expected spectroscopic signatures can be predicted based on the molecule's structure.
Experimental Protocol: Spectroscopic Characterization
-
Sample Preparation: Dissolve a precisely weighed sample of EBO in a suitable hot solvent (e.g., chloroform-d for NMR, or melted film/KBr pellet for IR).
-
Infrared (IR) Spectroscopy:
-
Objective: To confirm the presence of key functional groups.
-
Method: Acquire spectrum using an FTIR spectrometer.
-
Expected Peaks:
-
~3300 cm⁻¹: N-H stretching of the secondary amide.
-
~3005 cm⁻¹: =C-H stretching of the alkene group.
-
~2925 & 2855 cm⁻¹: C-H asymmetric and symmetric stretching of alkyl chains.
-
~1640 cm⁻¹: C=O stretching (Amide I band), characteristic of the amide carbonyl.
-
~1550 cm⁻¹: N-H bending (Amide II band).
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C):
-
Objective: To elucidate the detailed molecular structure and confirm proton/carbon environments.
-
Method: Analyze the sample in a high-field NMR spectrometer.
-
Expected ¹H NMR Signals:
-
~5.3-5.4 ppm: Olefinic protons (-CH=CH-).
-
~3.2-3.4 ppm: Methylene protons of the ethylene bridge (-NH-CH₂-CH₂-NH-).
-
~2.0-2.2 ppm: Methylene protons alpha to the carbonyl group (-CH₂-C=O) and alpha to the double bond.
-
~1.2-1.6 ppm: Bulk methylene protons of the fatty acid chains.
-
~0.8-0.9 ppm: Terminal methyl protons (-CH₃).
-
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight and study fragmentation patterns.
-
Method: Use a technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Expected Result: A prominent molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight (~589 g/mol ).[3][9]
-
Causality: Each technique provides a unique piece of structural evidence. IR confirms functional groups, NMR maps the carbon-hydrogen framework, and MS validates the overall molecular mass. Together, they form a self-validating system for identity and purity confirmation, as required for a pharmaceutical reference standard.[3]
Core Applications and Mechanisms
The utility of N,N'-Ethylenebisoleamide spans numerous industries, primarily due to its effectiveness as a multifunctional polymer additive.
Polymer Processing
-
Lubricant (Internal and External): In plastics like ABS, PVC, polyethylene (PE), and polypropylene (PP), EBO reduces friction.[1][2]
-
Mechanism: As an internal lubricant, it reduces intermolecular friction between polymer chains, lowering melt viscosity and improving flow. As an external lubricant, it migrates to the interface between the polymer melt and metal processing equipment, preventing adhesion and reducing torque.
-
-
Release and Anti-Blocking Agent: EBO is crucial for preventing polymers from sticking to molds during injection molding and for preventing finished films or pellets from adhering to each other (blocking).
-
Mechanism: It forms a low-surface-energy film on the polymer surface, creating a physical barrier that minimizes contact and adhesion. This is particularly vital for tacky polymers like EVA.[8]
-
-
Dispersing Agent: It ensures the uniform distribution of pigments and inorganic fillers (e.g., talc, calcium carbonate) within a polymer matrix.[2][8]
-
Mechanism: The fatty acid chains of EBO adsorb onto the surface of the filler/pigment particles, while the polar amide core remains compatible with the polymer matrix. This steric hindrance prevents particle agglomeration, leading to improved mechanical properties and color consistency.
-
-
Nucleating Agent: In polyolefins and polyamides, EBO can act as a nucleating agent, promoting a finer and more uniform crystal structure, which can enhance transparency and mechanical strength.[8]
Other Industrial Applications
-
Coatings, Varnishes, and Inks: Used as a slip and anti-block agent to improve surface smoothness and prevent sticking.[2][6]
-
Adhesives: Acts as an anti-blocking agent in hot-melt adhesive formulations.[8]
-
Textiles and Fibers: Improves the heat resistance, weatherability, and antistatic properties of polyester and polyamide fibers.[2]
-
Corrosion Inhibition: Can be used in lubricants and greases, where it forms a protective adsorption film on metal surfaces to prevent corrosion.[2]
-
Regulatory Note: N,N'-Ethylenebisoleamide is approved for use in food packaging materials by the U.S. Food and Drug Administration, highlighting its low toxicity profile.[2]
Safety, Handling, and Storage
While EBO is generally considered non-toxic, proper industrial hygiene and safety practices are mandatory.
-
Handling:
-
Use in a well-ventilated area to minimize dust inhalation.[12][13][14]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and respiratory protection if dust levels are high.[12][14][15]
-
Avoid generating dust, as finely dispersed particles can form explosive mixtures in air.[16] All handling equipment should be properly grounded.[13]
-
-
Potential Hazards:
-
Storage:
-
Disposal:
Conclusion
N,N'-Ethylenebisoleamide is a highly versatile and economically significant synthetic wax. Its value is derived directly from its well-defined chemical structure, which bestows a unique combination of lubrication, release, and dispersion properties. For researchers and drug development professionals, its availability as a high-purity reference standard underscores its importance in analytical science. For industrial formulators, it remains a critical additive for optimizing processing efficiency and enhancing the performance of a vast range of polymer-based products. A thorough understanding of its physicochemical properties and mechanisms of action is paramount to leveraging its full potential in both current and future applications.
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